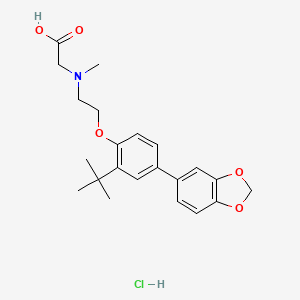

LY2365109 hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

LY2365109 hydrochloride is a potent and selective GlyT1 inhibitor . It has an IC50 of 15.8 nM for glycine uptake in cells over-expressing hGlyT1a .

Molecular Structure Analysis

The molecular formula of this compound is C22H27NO5 • HCl . The molecular weight is 421.91 . The SMILES representation is O=C(O)CN(CCOC1=CC=C(C2=CC=C(OCO3)C3=C2)C=C1C©©C)C.Cl .Physical And Chemical Properties Analysis

This compound is a solid substance . It is white to off-white in color . It is slightly soluble in DMSO .Scientific Research Applications

Toxicological and Behavioral Effects of Lysine Hydrochloride : A study by Tsubuku et al. (2004) investigated the effects of L-Lysine hydrochloride in rats. This research is relevant as it explores the toxicological and behavioral impacts of a hydrochloride compound, similar to LY2365109 hydrochloride (Tsubuku et al., 2004).

NMR Studies of Poly-L-Lysine Hydrochloride : Saito and Smith (1973) conducted a study on the helix-coil transition of poly-L-lysine hydrochloride using carbon-13 nuclear magnetic resonance. This study could provide insights into the structural and chemical properties of hydrochloride compounds (Saito & Smith, 1973).

Characterization of LY333531 Mesylate Monohydrate : Engel et al. (2000) researched the physical properties and salt form selection of LY333531, a protein kinase C(beta) inhibitor. This study might offer insights into the process of developing and characterizing pharmaceutical compounds similar to this compound (Engel et al., 2000).

NMR Spectroscopy of Amino Acid Hydrochlorides : A study by Bryce and Sward (2006) examined the chlorine chemical shift tensors in amino acid hydrochlorides. This research can provide a deeper understanding of the properties of hydrochloride salts at the molecular level (Bryce & Sward, 2006).

Drug Carrier Applications : Kevadiya et al. (2011) focused on using biopolymer-clay hydrogel composites as drug carriers for controlled release, specifically studying lidocaine hydrochloride. This could be relevant for understanding the potential pharmaceutical applications of this compound (Kevadiya et al., 2011).

Sensing Applications : Dou et al. (2013) developed a colorimetric detection method for Cu2+ ions and lidocaine hydrochloride using homocysteine-functionalized silver nanoparticles. Such sensing applications might be explored with this compound (Dou et al., 2013).

Mechanism of Action

Target of Action

LY2365109 hydrochloride is a potent and selective inhibitor of the glycine transporter 1 (GlyT1) . The primary role of GlyT1 is to regulate the uptake of glycine, an inhibitory neurotransmitter, in the nervous system .

Mode of Action

This compound interacts with GlyT1 by binding to it and inhibiting its function . This results in a decrease in the uptake of glycine in cells over-expressing hGlyT1a .

Biochemical Pathways

The inhibition of GlyT1 by this compound affects the glycine neurotransmitter system . This can lead to an increase in the levels of glycine in the synaptic cleft, enhancing the activity of NMDA (N-methyl-D-aspartate) receptors, which are glycine-dependent .

Result of Action

The inhibition of GlyT1 by this compound leads to an increase in the levels of glycine in the synaptic cleft . This can enhance the activity of NMDA receptors, leading to increased neurotransmission . It can also enhance acetylcholine and dopamine release in the striatum and prefrontal cortex respectively .

Safety and Hazards

LY2365109 hydrochloride is considered hazardous . It is corrosive to metals, causes severe skin burns and eye damage, and may cause respiratory irritation . It is advised to not breathe dust/fume/gas/mist/vapors/spray, and to wear protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name |

2-[2-[4-(1,3-benzodioxol-5-yl)-2-tert-butylphenoxy]ethyl-methylamino]acetic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27NO5.ClH/c1-22(2,3)17-11-15(16-6-8-19-20(12-16)28-14-27-19)5-7-18(17)26-10-9-23(4)13-21(24)25;/h5-8,11-12H,9-10,13-14H2,1-4H3,(H,24,25);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQVOAGQZHDAFRM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=C(C=CC(=C1)C2=CC3=C(C=C2)OCO3)OCCN(C)CC(=O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28ClNO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(9,10-Dihydroxy-12,12-dimethyl-6-methylidene-7-oxo-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadecan-3-yl) acetate](/img/structure/B608631.png)

![(R)-8-Chloro-1-methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine hydrochloride hydrate](/img/structure/B608635.png)

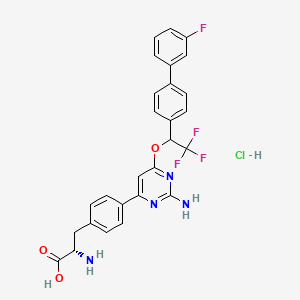

![(2S)-2-amino-3-[4-[2-amino-6-[2,2,2-trifluoro-1-[4-(3-fluorophenyl)phenyl]ethoxy]pyrimidin-4-yl]phenyl]propanoic acid](/img/structure/B608644.png)

![2-((6-Chloro-7-cyclopropylthieno[3,2-d]pyrimidin-4-yl)thio)acetic acid](/img/structure/B608646.png)

![6-Chloro-N~4~-Cyclopropyl-N~4~-[(Thiophen-2-Yl)methyl]pyrimidine-2,4-Diamine](/img/structure/B608652.png)